Tetrachlorvinphos
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl ester involves multiple steps. One common method includes the reaction of trichlorophenyl chloromethane with phosphorus oxychloride, followed by the reaction with (2E)-2-chloro-1-ethenyl ether to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, esterification, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Tetrachlorvinphos undergoes various chemical reactions, including:
Hydrolysis: Slowly hydrolyzed in neutral and acidic media, rapidly hydrolyzed in alkaline media.
Oxidation and Reduction: Limited information is available on specific oxidation and reduction reactions for this compound.
Substitution: Can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, with reaction rates varying based on pH.
Substitution: Various nucleophiles can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and chlorinated phenols.
Substitution: Results in the formation of substituted phenyl derivatives.
Scientific Research Applications
Tetrachlorvinphos is widely used in scientific research due to its insecticidal properties. It is utilized in studies related to:
Agricultural Chemistry: Research on pest control and crop protection.
Veterinary Medicine: Studies on the efficacy and safety of insecticides for animal health.
Toxicology: Investigations into the compound’s effects on non-target organisms and environmental impact.
Mechanism of Action
The compound exerts its insecticidal effects by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the insect .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, 2-chloro-1-(2,3,5-trichlorophenyl)ethenyl dimethyl ester
- Dimethyl 2,4,5-trichloro-alpha-(chloromethylene)benzyl phosphate
- 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate
Uniqueness
Tetrachlorvinphos is unique due to its specific combination of chlorine atoms on the phenyl ring and its efficacy as an insecticide. Its ability to inhibit cholinesterase effectively makes it a valuable compound in pest control .
Biological Activity
Tetrachlorvinphos (TCVP) is an organophosphate insecticide that has been widely used in agricultural and veterinary applications. Its biological activity primarily involves neurotoxic effects due to its action as a cholinesterase inhibitor, alongside potential carcinogenic properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of TCVP, including its toxicological profile, resistance mechanisms, and implications for human health.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its chlorinated phenyl structure, which contributes to its insecticidal properties. The compound acts by inhibiting acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which disrupts normal neurotransmission.
Acute Toxicity
In acute toxicity studies, TCVP has been classified as practically non-toxic to slightly toxic . Laboratory studies on rats indicated signs of cholinesterase inhibition without permanent behavioral changes or neuropathological effects. For instance, in one study, decreased plasma cholinesterase activity was observed at higher doses, although no significant permanent damage was noted in neurotoxicity assessments .
Chronic Toxicity and Carcinogenicity
Chronic exposure studies have shown that TCVP can lead to increased organ weights and reduced weight gain in test animals. Notably, several carcinogenicity studies have reported a dose-dependent increase in liver tumors among treated rodents. In particular:
- Mice Studies : A significant positive trend was observed in hepatocellular carcinoma incidence in male B6C3F1 mice exposed to TCVP over an extended period (80 weeks). The incidence of tumors increased significantly with higher doses (from 10% in controls to 80% in the highest dose group) .
- Rat Studies : Similar findings were noted in rats, where renal tumors were observed alongside hepatocellular tumors . The compound has been classified as a Group C possible human carcinogen by the EPA based on these findings.
The primary mechanism through which TCVP exerts its toxic effects is through cholinesterase inhibition . This leads to overstimulation of the nervous system, manifesting as muscle twitching, respiratory distress, and potentially death at high exposures. Additionally, there is evidence suggesting that TCVP may act through epigenetic mechanisms that could contribute to its carcinogenic potential .
Resistance Mechanisms
Resistance to TCVP has been documented in various pest populations, notably in the lesser mealworm (Alphitobius diaperinus). Studies indicate that resistance levels can vary significantly among strains:
- In bioassays comparing resistant strains to susceptible ones, TCVP exhibited lower toxicity compared to other insecticides like cyfluthrin. Resistance ratios ranged from 1.7 to 9.5-fold for adults and from 0.5 to 29-fold for larvae .
- The presence of resistant individuals within populations suggests that genetic factors may confer survival advantages even in the absence of insecticide pressure.
Case Studies and Epidemiological Data
Summary Table of Key Findings
Properties
CAS No. |
961-11-5 |
---|---|
Molecular Formula |
C10H9Cl4O4P |
Molecular Weight |
366.0 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |
InChI Key |
UBCKGWBNUIFUST-BJMVGYQFSA-N |
SMILES |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |
Isomeric SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |
Color/Form |
Tan to brown crystalline solid Powder Off-white crystalline solid |
density |
Bulk density 50-55 lb/cu ft |
melting_point |
203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |
Key on ui other cas no. |
961-11-5 22248-79-9 |
physical_description |
Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |
Pictograms |
Irritant; Environmental Hazard |
shelf_life |
STABLE TO LESS THAN 100 °C; SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/ Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments. |
solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |
Synonyms |
Gardona Rabon Stirofos Tetrachlorvinphos |
vapor_pressure |
4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.